molecular formula C16H30O B013397 11,13-Hexadecadien-1-ol, (11Z,13Z)- CAS No. 98010-23-2

11,13-Hexadecadien-1-ol, (11Z,13Z)-

Cat. No. B013397
CAS RN: 98010-23-2
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,13-Hexadecadien-1-ol, (11Z,13Z)- is a type of unsaturated alcohol that is commonly found in plants and insects. This compound is known for its unique chemical properties and has been the subject of numerous scientific studies. In

Scientific Research Applications

Pheromone Synthesis in Insect Pest Management

(11Z,13Z)-11,13-Hexadecadien-1-ol plays a significant role in the synthesis of sex pheromones for various insect pests. Studies have demonstrated its application in creating attractants for pests like Notodontidae, navel orangeworm (Amyelois transitella), and the grass webworm Herpetogramma licarsisalis. These synthesized pheromones are crucial for managing pest populations in agriculture by disrupting mating patterns and reducing crop damage.

  • Notodontidae and Navel Orangeworm Pests :

    • (Fu Liu et al., 2019) reported the synthesis of various pheromone components including (11Z,13Z)-11,13-Hexadecadien-1-ol for managing Notodontidae pests.
    • (K. Mori, 2009) and (H. Kanno et al., 2010) focused on the navel orangeworm, highlighting the importance of this compound in developing effective pheromone-based pest control methods.
  • Grass Webworm Control :

    • The grass webworm, an important pest of grasses, was studied by (A. R. Gibb et al., 2007). Their research on (11Z,13E)-hexadecadien-1-yl acetate, closely related to (11Z,13Z)-11,13-Hexadecadien-1-ol, offers insights into pheromone-based approaches for managing this pest.

Pheromone Biology and Biochemistry

The compound also contributes significantly to our understanding of pheromone biology and biochemistry in various insect species. This includes the study of biosynthesis pathways, receptor interactions, and behavioral responses in moths.

  • Biosynthesis and Receptor Studies :

    • Research by (Hong-Lei Wang et al., 2010) explored the biosynthesis of moth pheromone components, including (11Z,13Z)-11,13-hexadecadienal, providing vital insights into the complex biochemical pathways involved in pheromone production.
    • The study by (Pingxi Xu et al., 2012) delves into the interaction of pheromone receptors with analogs of (11Z,13Z)-hexadecadienal, highlighting the selective sensitivity of insect olfactory systems.
  • Pheromone-Based Pest Control :

properties

CAS RN

98010-23-2

Product Name

11,13-Hexadecadien-1-ol, (11Z,13Z)-

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(11E,13E)-hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+

InChI Key

GKFQVSXEEVMHMA-VNKDHWASSA-N

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCCCO

SMILES

CCC=CC=CCCCCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCCCO

Other CAS RN

71720-83-7

Purity

≥95%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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